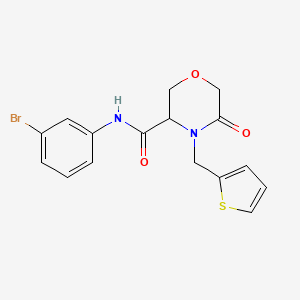

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c17-11-3-1-4-12(7-11)18-16(21)14-9-22-10-15(20)19(14)8-13-5-2-6-23-13/h1-7,14H,8-10H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGYRXKGFQMHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological properties.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Formula: CHBrNOS

Molecular Weight: 356.21 g/mol

Biological Activity Overview

The biological activities of N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have been evaluated in various studies, particularly focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Recent studies have shown that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, a study reported that morpholine derivatives demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | E. coli | 18 |

| N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | S. aureus | 22 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 5.6 | Apoptosis induction |

| A549 (Lung Cancer) | 7.2 | Cell cycle arrest |

A specific study highlighted that the compound significantly inhibited the proliferation of MCF7 cells with an IC50 value of 5.6 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has shown promise in reducing inflammation. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on the effects of this compound on human breast cancer cell lines revealed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways. This research suggests that further exploration into its structure could yield more potent derivatives .

- Case Study on Antibacterial Properties : Another investigation focused on the antibacterial activity against multi-drug resistant strains, demonstrating that the compound could serve as a potential candidate for developing new antibiotics .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide. For instance, derivatives of oxadiazole and thiophene have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 2.76 | Significant antitumor activity |

| Compound B | MCF-7 | 0.48 | Higher potency than reference drugs |

| Compound C | A549 | 0.11 | Comparable to combretastatin-A4 |

These findings suggest that modifications to the structure can lead to enhanced antiproliferative effects, making such compounds suitable candidates for further development as anticancer agents .

Antimicrobial Properties

N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide has also been evaluated for its antimicrobial properties. Research indicates that similar compounds exhibit antibacterial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | Effective against resistant strains |

| Escherichia coli | 15 µg/mL | Moderate activity observed |

These results underscore the potential use of this compound in treating bacterial infections, particularly those caused by resistant strains .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis and evaluation of a series of morpholine derivatives, including N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, demonstrated significant cytotoxicity against ovarian cancer cell lines. The study reported an IC50 value of 9.27 µM for one derivative, indicating strong selectivity and potency against specific cancer types .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of similar thiophene-containing compounds against various bacterial strains. The study found that certain derivatives exhibited MIC values as low as 5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as novel antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a morpholinone-carboxamide backbone with several derivatives. Key structural variations among analogs lie in the substituents on the phenyl ring and the nature of the heteroaromatic group. Below is a comparative analysis of select analogs:

Research Findings and Implications

- Crystallography and Structural Validation : Programs such as SHELXL and WinGX are critical for resolving the stereochemistry of morpholine derivatives, ensuring accurate comparisons of substituent effects.

- The bromine substituent’s impact on pharmacokinetics warrants further study.

- Thermodynamic Stability : Trifluoromethyl groups (as in BI82294) may confer higher metabolic stability compared to bromine due to stronger C-F bonds, but bromine’s polarizability could improve binding kinetics .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step protocols, including:

- Stepwise coupling : Reacting a bromophenyl precursor with a morpholine-3-carboxamide intermediate under anhydrous conditions, using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Adjusting solvent polarity during crystallization can minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., bromophenyl integration at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 463.02) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-Br stretch) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the morpholine ring .

- Solvent Compatibility : Avoid DMSO for long-term storage due to potential sulfoxide formation; use anhydrous DCM or acetonitrile .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-(3-bromophenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide?

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets to resolve overlapping electron densities, particularly around the thiophene-methyl group .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Constraints on the bromophenyl ring geometry improve convergence .

- Validation : Check R-factor discrepancies (<5%) and ADP (atomic displacement parameter) outliers using tools like PLATON .

Q. How to address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency)?

- Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC (minimum inhibitory concentration) protocols to reduce variability .

- Metabolite Interference : Pre-treat samples with cytochrome P450 inhibitors to rule out metabolic activation/deactivation pathways .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to differentiate activity thresholds (e.g., IC values ± SEM) across studies .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the morpholine and thiophene moieties?

- Analog Synthesis : Replace the thiophene-methyl group with furan or pyridine derivatives to assess π-π stacking contributions .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinities to kinase targets .

- Biological Profiling : Test analogs against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends linked to substituent electronegativity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.